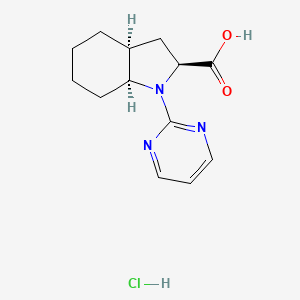

(2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride

Description

(2S,3aS,7aS)-1-(Pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride is a bicyclic compound featuring a saturated indole core with a pyrimidin-2-yl substituent at the 1-position and a carboxylic acid group at the 2-position. Its stereochemistry (2S,3aS,7aS) is critical for biological activity, particularly in targeting enzymes like angiotensin-converting enzyme (ACE) . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

(2S,3aS,7aS)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2.ClH/c17-12(18)11-8-9-4-1-2-5-10(9)16(11)13-14-6-3-7-15-13;/h3,6-7,9-11H,1-2,4-5,8H2,(H,17,18);1H/t9-,10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFOYOFWAKTBTE-AELSBENASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C3=NC=CC=N3)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride typically involves multiple steps:

Formation of the Octahydroindole Scaffold: This can be achieved through hydrogenation of indole derivatives under high pressure and temperature using a suitable catalyst such as palladium on carbon.

Pyrimidine Ring Introduction: The pyrimidine ring can be introduced via a nucleophilic substitution reaction where a pyrimidine derivative reacts with the octahydroindole intermediate.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for hydrogenation and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further saturate the indole ring or reduce the pyrimidine ring using agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated rings.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.

Medicine

Medically, this compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes involved in disease pathways.

Industry

Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleic acid bases, allowing it to interfere with DNA or RNA processes. The indole scaffold can interact with protein receptors, modulating their activity.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₃H₁₇N₃O₂·HCl

- Molecular Weight : ~287.76 g/mol (estimated)

- CAS Number: Not explicitly listed in evidence; closest analogs: 80875-98-5 (free acid) , 144540-75-0 (hydrochloride form without pyrimidinyl) .

- Storage : Sealed, dry, room temperature .

- Purity : ≥98.0% (typical for pharmaceutical intermediates) .

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent determines pharmacological targeting and potency. Key analogs include:

Stereochemical Differences

Stereochemistry at the 2-, 3a-, and 7a-positions is crucial for bioactivity:

- (2S,3aS,7aS) Configuration : Active in ACE inhibition; used in Perindopril and Trandolapril intermediates .

- (3aR,7aS)-Isoindole Hydrochloride : A structural isomer with a fused six- and five-membered ring; used in niche pharmacological studies.

Impact : Incorrect stereochemistry (e.g., 2R vs. 2S) renders compounds biologically inert, emphasizing the need for precise synthesis .

Physicochemical Properties

Key Insight : Hydrochloride salts improve bioavailability, critical for oral drug formulations .

Biological Activity

The compound (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride, also known by its CAS number 2173637-76-6, is a derivative of octahydroindole-2-carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like perindopril.

- Molecular Formula : C15H20N2O2·HCl

- Molecular Weight : 283.75 g/mol

- Structure : The compound features a bicyclic structure that contributes to its lipophilicity and biological activity.

The biological activity of this compound is primarily linked to its role as an ACE inhibitor. ACE inhibitors are widely used in the treatment of hypertension and heart failure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action results in vasodilation and decreased blood pressure.

2. Pharmacological Effects

Research indicates that this compound exhibits:

- Antihypertensive Properties : As part of the synthesis pathway for perindopril, it contributes to lowering blood pressure effectively.

- Cardioprotective Effects : It may have additional benefits in protecting cardiac tissue during ischemic events.

3. Case Studies and Research Findings

Several studies have highlighted the efficacy of octahydroindole derivatives in various biological contexts:

Applications in Medicinal Chemistry

The incorporation of this compound into drug design has led to advancements in:

- Bradykinin B2 Receptor Antagonists : Enhancing resistance to enzymatic degradation.

- Anticancer Agents : Its structural properties are being leveraged to develop new anticancer therapies.

Q & A

Q. What synthetic routes are recommended for synthesizing (2S,3aS,7aS)-1-(pyrimidin-2-yl)-octahydro-1H-indole-2-carboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer:

- Key Steps :

- Core Indole Scaffold Formation : Start with stereoselective synthesis of the octahydroindole core. Use catalytic hydrogenation or enzymatic resolution to ensure the (2S,3aS,7aS) configuration .

- Pyrimidine Substitution : Introduce the pyrimidin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) under anhydrous conditions .

- Carboxylic Acid Activation : Convert the intermediate to the hydrochloride salt using HCl gas in ethanol or isopropanol .

- Purification :

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage :

- Handling :

Q. What analytical techniques are critical for characterizing this compound’s stereochemical and structural integrity?

Methodological Answer:

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Exact Molecular Weight | 205.0869564 g/mol | |

| Hydrogen Bond Donors/Acceptors | 3 / 3 | |

| Topological Polar Surface Area | 49.3 Ų | |

| Stereochemical Centers | 3 (2S, 3aS, 7aS) |

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity, and what strategies resolve conflicting data in structure-activity relationships (SAR)?

Methodological Answer:

- Stereochemical Impact :

- The (2S,3aS,7aS) configuration enhances binding to target enzymes (e.g., angiotensin-converting enzyme analogs) due to optimal spatial alignment of the pyrimidine and carboxylate groups .

- Contrast with (2R,3aS,7aS) analogs, which show reduced activity in in vitro assays (IC50 differences ≥10-fold) .

- Resolving SAR Conflicts :

Q. What computational modeling approaches predict the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

- Solubility Prediction :

- Apply the General Solubility Equation (GSE) :

- Apply the General Solubility Equation (GSE) :

Where (estimated via ChemAxon) and melting point (MP) = 270°C .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- In Vitro Assays :

- Omics Integration :

Q. How should discrepancies in reported synthesis yields or stability data be addressed?

Methodological Answer:

- Case Example : Conflicting storage stability reports (-20°C vs. -80°C):

- Experimental Design :

Prepare identical batches and store under both conditions.

Monitor degradation via LC-MS at 0, 1, 3, and 6 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.